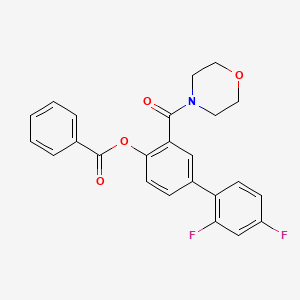
2',4'-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate involves its interaction with specific molecular targets. The difluoro groups and morpholine ring can interact with enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π stacking interactions, which can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Lacks the morpholine and benzoate groups, resulting in different reactivity and applications.
3-(Morpholine-4-carbonyl)biphenyl:
Biphenyl-4-yl benzoate: Missing both the difluoro and morpholine groups, leading to distinct chemical behavior.
Uniqueness
2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate is unique due to the combination of difluoro groups, a morpholine ring, and a biphenyl structure. This unique combination imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1095208-66-4 |
|---|---|
Molecular Formula |
C24H19F2NO4 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(morpholine-4-carbonyl)phenyl] benzoate |
InChI |
InChI=1S/C24H19F2NO4/c25-18-7-8-19(21(26)15-18)17-6-9-22(31-24(29)16-4-2-1-3-5-16)20(14-17)23(28)27-10-12-30-13-11-27/h1-9,14-15H,10-13H2 |
InChI Key |
QIZQDVGDSFYTHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


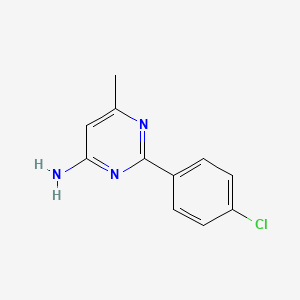
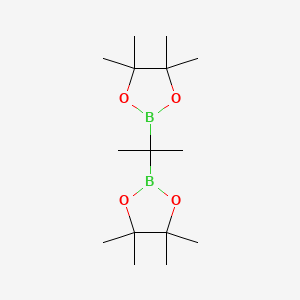
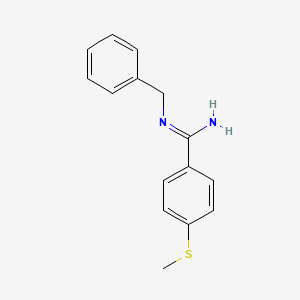

![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
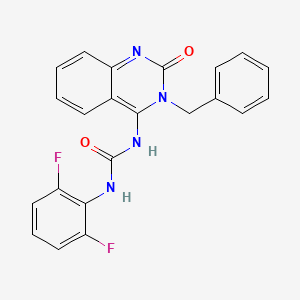
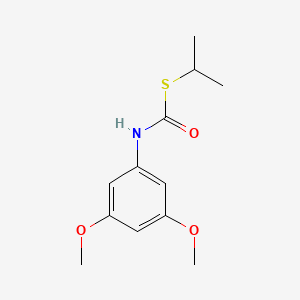
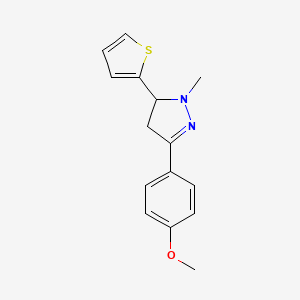
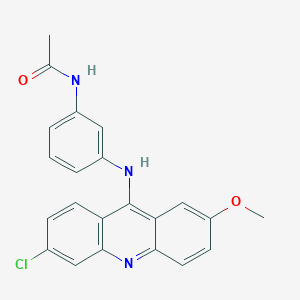
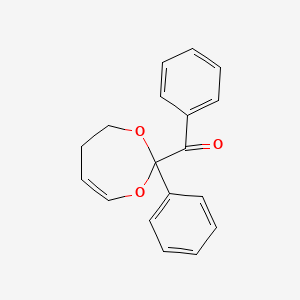
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
